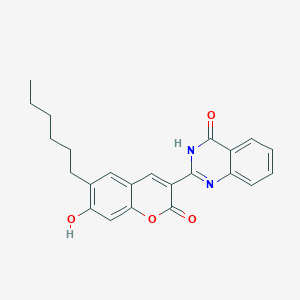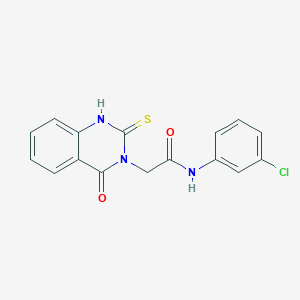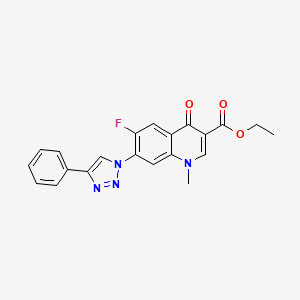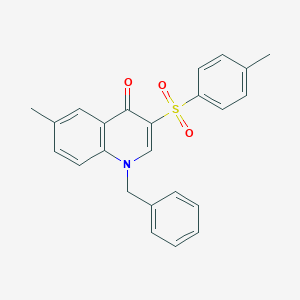
2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one, also known as 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl-3,4-dihydroquinazolin-4-one, is a novel heterocyclic compound with potential applications in the scientific research field. This compound is a member of the quinazoline class of compounds and is composed of a quinazoline core with a hexyl side chain. It has been the subject of a number of scientific studies due to its potential applications in scientific research.
Scientific Research Applications
2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of inflammatory mediators such as prostaglandins. In addition, it has been investigated for its potential use in the treatment of cancer, with studies showing that it has the ability to inhibit the growth of certain types of cancer cells. Furthermore, it has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is thought to involve the inhibition of COX-2 activity. This enzyme is involved in the biosynthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting the activity of this enzyme, the compound is thought to reduce inflammation and thus have a beneficial effect on certain medical conditions.
Biochemical and Physiological Effects
2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one has been studied for its biochemical and physiological effects. Studies have demonstrated that it has anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have neuroprotective effects, with studies showing that it can protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one in lab experiments include its low cost, ease of synthesis, and its ability to inhibit the activity of COX-2. The main limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Future Directions
Future research on 2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one could focus on developing new synthesis methods that improve its solubility, as well as exploring the potential therapeutic applications of this compound. Additionally, further studies could be conducted to investigate the effects of this compound on other enzymes, as well as its potential for use in the treatment of other diseases and disorders. Finally, further research could be conducted to better understand the mechanism of action of this compound and to identify new potential applications.
Synthesis Methods
The synthesis of 2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one involves the use of a catalytic amount of palladium acetate, an aqueous solution of sodium carbonate, and a reaction solvent of acetonitrile. The reaction is carried out at room temperature and the resulting product is isolated by column chromatography.
properties
IUPAC Name |
2-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-2-3-4-5-8-14-11-15-12-17(23(28)29-20(15)13-19(14)26)21-24-18-10-7-6-9-16(18)22(27)25-21/h6-7,9-13,26H,2-5,8H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQPPRZHGCQZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B6463165.png)
![2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6463181.png)
![2-(1H-indol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463182.png)
![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463187.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463188.png)
![N-cyclopropyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6463195.png)
![5-amino-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6463197.png)
![4,12-dibromo-17-(pyrimidin-2-yl)-8,16-dioxa-17-azatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene](/img/structure/B6463199.png)
![3-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6463202.png)

![7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6463214.png)
![2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6463228.png)

